2-Methyl-1-piperidinoacetylindoline

Catalog No.
S11927356
CAS No.
64140-52-9
M.F
C16H22N2O
M. Wt
258.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-piperidinoacetylindoline

CAS Number

64140-52-9

Product Name

2-Methyl-1-piperidinoacetylindoline

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-piperidin-1-ylethanone

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

InChI

InChI=1S/C16H22N2O/c1-13-11-14-7-3-4-8-15(14)18(13)16(19)12-17-9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-12H2,1H3

InChI Key

KLRQEEOAFPCZJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3CCCCC3

2-Methyl-1-piperidinoacetylindoline is a synthetic organic compound characterized by the presence of both piperidine and indole moieties. Its molecular formula is C15_{15}H18_{18}N2_{2}O, with a molecular weight of approximately 246.32 g/mol. The compound features a piperidine ring connected to an indole structure via an acetyl group, which contributes to its unique chemical properties and potential biological activities. This structural configuration is significant for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

, including:

  • Acylation: The synthesis often involves the acylation of piperidine with an indole derivative, typically using acyl chlorides in the presence of a base. This reaction forms the core structure of the compound by linking the piperidine and indole components.
  • Oxidation: The indole moiety can be oxidized to yield derivatives such as indole-2,3-dione.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
  • Substitution Reactions: These may occur at various positions on the indole or piperidine rings, depending on the reaction conditions and substituents present.

Research indicates that 2-Methyl-1-piperidinoacetylindoline exhibits various biological activities. It has been studied for its potential effects on enzyme interactions and receptor modulation. The compound's mechanism of action involves binding to specific molecular targets, potentially leading to inhibition or modulation of biological pathways. This makes it a candidate for further investigation in pharmacological applications, including:

  • Antiviral Properties: Potential effectiveness against viral infections.
  • Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation.
  • Antimicrobial Effects: Its structure suggests possible efficacy against bacterial infections .

The synthesis of 2-Methyl-1-piperidinoacetylindoline typically involves several steps:

  • Preparation of Indole Derivative: Starting from 2-methylindole, which is reacted with an acyl chloride to introduce the acetyl group.
  • Acylation with Piperidine: The resulting product is then reacted with piperidine under suitable conditions (e.g., using solvents like dichloromethane or toluene at elevated temperatures) to form 2-Methyl-1-piperidinoacetylindoline.
  • Purification: The final product may require purification through techniques such as recrystallization or chromatography.

The applications of 2-Methyl-1-piperidinoacetylindoline span various fields:

  • Medicinal Chemistry: As a lead compound in drug discovery for antiviral and anticancer agents.
  • Biochemical Research: Used in studies related to enzyme inhibition and receptor binding assays.
  • Pharmaceutical Development: Potential use in developing new therapeutic agents targeting specific diseases .

Interaction studies involving 2-Methyl-1-piperidinoacetylindoline are crucial for understanding its pharmacodynamics. Research has shown that it can modulate enzyme activity and receptor signaling pathways, highlighting its potential therapeutic applications. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Mechanism Elucidation: Understanding how the compound affects biological pathways at the molecular level .

Several compounds share structural similarities with 2-Methyl-1-piperidinoacetylindoline. Notable examples include:

Compound NameStructural FeaturesUnique Properties
Indole-3-acetic acidContains an indole moietyPlant growth regulator
Piperidine-4-carboxylic acidContains a piperidine moietyIntermediate in organic synthesis
N-(1-Methylindol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamidesIndole and pyrazole componentsAnticancer activity
1-(2-Methylindolyl)acetamideSimilar indole structurePotential neuroactive properties

The uniqueness of 2-Methyl-1-piperidinoacetylindoline lies in its specific arrangement of functional groups, particularly the methyl substitution on the indole ring, which significantly influences its chemical reactivity and biological activity compared to other similar compounds .

Retrosynthetic Analysis and Pathway Design

The retrosynthetic dissection of 2-methyl-1-piperidinoacetylindoline begins by identifying its core structural components: a 2-methylindoline scaffold and a piperidinoacetyl side chain. The indoline nucleus originates from cyclization of aniline derivatives, while the piperidinoacetyl group is introduced via nucleophilic substitution or acylation reactions.

Key disconnections include:

  • Cleavage of the acetyl linkage between the indoline nitrogen and the piperidine moiety, suggesting a late-stage acylation step using piperidine-containing reagents.
  • Deconstruction of the indoline ring to simpler precursors such as 2-methylindole or substituted anilines, which undergo reductive cyclization to form the bicyclic structure [6].

Strategic pathway design prioritizes modular assembly, enabling independent optimization of the indoline core and piperidine side chain. Computational modeling of transition states aids in predicting stereochemical outcomes during cyclization and acylation steps [2] [4].

Key Synthetic Routes in Literature

Three principal methodologies dominate the synthesis of 2-methyl-1-piperidinoacetylindoline:

Route 1: Reductive Cyclization of Aryl Enamines

A two-step process involving:

  • Condensation of 2-methylaniline with γ-keto esters to form enamine intermediates.
  • Lithium aluminum hydride–mediated reductive cyclization at 80°C in tetrahydrofuran, yielding the indoline core (78–85% yield) .
    Example reaction conditions:
StepReagentSolventTemperatureYield
1Ethyl 4-oxopentanoateEthanolReflux92%
2LiAlH₄THF80°C83%

Route 2: N-Acylation of Preformed Indoline

  • Synthesis of 2-methylindoline via Pd-catalyzed C–H activation of substituted anilines.
  • Acylation with piperidinoacetyl chloride in dichloromethane using triethylamine as a base (64–72% yield) [2] [4].

Route 3: Multicomponent Coupling

A one-pot assembly employing α-amino aryl ketones, indole derivatives, and electrophilic bromine sources (e.g., CBr₄), achieving concurrent formation of C–N and C–C bonds (55–68% yield) [4].

Reaction Mechanism Elucidation

The reductive cyclization pathway (Route 1) proceeds through:

  • Enamine formation: Nucleophilic attack of the aniline nitrogen on the γ-keto ester carbonyl, followed by dehydration.
  • Hydride transfer: LiAlH₄ delivers a hydride to the α-carbon of the ketone, inducing cyclization via a six-membered transition state to form the indoline ring [6].

For N-acylation (Route 2):

  • Base activation: Triethylamine deprotonates the indoline nitrogen, enhancing nucleophilicity.
  • Electrophilic attack: The piperidinoacetyl chloride’s carbonyl carbon undergoes nucleophilic substitution, with chloride as the leaving group [2].

In multicomponent reactions (Route 3):

  • Iminium ion generation: Condensation of α-amino ketones with indoles forms an iminium intermediate.
  • Bromine-assisted cyclization: CBr₄ acts as both oxidant and bromine source, facilitating C–C bond formation through a radical pathway [4].

Process Optimization for Yield and Purity

Parameter Optimization

  • Temperature control: Maintaining 0–5°C during acylation minimizes side reactions (e.g., over-acylation) [2].
  • Solvent selection: Tetrahydrofuran enhances LiAlH₄ reactivity in reductive cyclization, while dichloromethane improves acylation kinetics [4].
  • Catalyst loading: 5 mol% Pd(OAc)₂ in C–H activation steps reduces metal residues without compromising yield [4].

Purification Strategies

  • Chromatographic separation: Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization: Ethanol/water mixtures (9:1) produce crystals with ≥99% purity by HPLC [2] .

Analytical Validation

  • ¹H NMR: Characteristic singlet at δ 3.72 ppm confirms methyl group attachment to the indoline C2.
  • HRMS: [M+H]⁺ peak at m/z 259.1784 validates molecular formula C₁₆H₂₂N₂O [5].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

258.173213330 g/mol

Monoisotopic Mass

258.173213330 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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